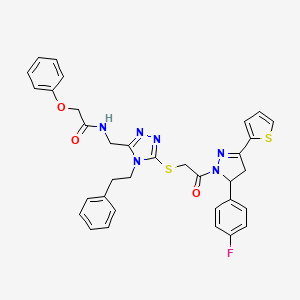

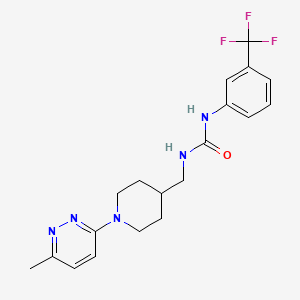

![molecular formula C18H20FNO3 B2514121 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1105210-68-1](/img/structure/B2514121.png)

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a chemical entity that appears to be related to various acetamide derivatives synthesized for different applications, including potential herbicidal, anticonvulsant, and anticancer activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of structurally related compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate phenol with an acyl chloride or an amine in the presence of a solvent and a base. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in DMF with anhydrous potassium carbonate as a base . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted for the synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-methyl-2-(4-phenoxyphenoxy)acetamide was characterized by IR, MS, and 1H NMR . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by X-ray single-crystal analysis . These techniques would be essential in confirming the molecular structure of 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can vary depending on the substituents attached to the phenyl rings. For instance, the introduction of a silyl group in N-(2-hydroxyphenyl)acetamide led to the formation of silylated derivatives with different reactivity profiles . The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of halogens in 2-(substituted phenoxy) acetamide derivatives was found to enhance anticancer and anti-inflammatory activities . The specific physical and chemical properties of 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide would need to be determined experimentally.

Relevant Case Studies

Several of the synthesized acetamide derivatives have been evaluated for biological activities. For instance, some N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides exhibited herbicidal activities against dicotyledonous weeds . Trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides showed anticonvulsant activity, with one compound being particularly effective . These case studies suggest that 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide could also possess interesting biological properties that merit further investigation.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

The synthesis and investigation of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs revealed significant anticonvulsant activity. One particular compound showed effectiveness in mice, exhibiting protection in focal seizures and raising seizure thresholds. The mechanism of action includes inhibition of voltage-gated sodium currents and enhancement of GABA effects (Pękala et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. The research developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Among these, a compound with halogens on the aromatic ring demonstrated promising anticancer and anti-inflammatory activities (Rani et al., 2014).

Molecular Docking and Anticancer Drug Development

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved with significant yield. This compound showed potential anticancer activity through in silico modeling studies targeting the VEGFr receptor. The findings underscore the therapeutic potential of synthesized acetamide derivatives (Sharma et al., 2018).

Corrosion Inhibition

Research into the corrosion inhibition behavior of three chalcone derivatives for mild steel in hydrochloric acid solution demonstrated high inhibition activities. These findings suggest the potential industrial applications of phenoxyacetamide derivatives in protecting metals against corrosion (Lgaz et al., 2017).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes, which include phenoxyacetamide derivatives, has facilitated the creation of ultrasensitive fluorescent molecular probes. These probes can study a variety of biological events and processes, indicating the compound's application in biological imaging and diagnostics (Diwu et al., 1997).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3/c1-13-9-14(2)11-17(10-13)23-12-18(21)20-7-8-22-16-5-3-15(19)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJILEXHRPYFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NCCOC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2514040.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2514041.png)

![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)

![Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2514051.png)

![2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2514053.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)